molecular formula C8H11NO2 B8714727 6-Isopropylpyridine-2,4-diol

6-Isopropylpyridine-2,4-diol

Cat. No.: B8714727
M. Wt: 153.18 g/mol
InChI Key: XLEZOEKDOLOLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropylpyridine-2,4-diol is a pyridine derivative featuring hydroxyl groups at the 2- and 4-positions and an isopropyl substituent at the 6-position.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-hydroxy-6-propan-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-5(2)7-3-6(10)4-8(11)9-7/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

XLEZOEKDOLOLSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=O)N1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyridine derivatives with analogous substitution patterns, emphasizing substituent type, functional groups, and resulting properties.

Substituent Effects at the 6-Position

  • 6-Isopropylpyridine-2,4-diol vs. N,N'-(6-isobutylpyridine-2,4-diyl)bis(N,4-dimethylbenzenesulfonamide) (3n) :
    The isobutyl group in 3n introduces greater steric bulk compared to the isopropyl group in this compound. This difference impacts molecular packing, solubility, and interactions with biological targets. For example, bulkier substituents may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in proteins .

  • This compound vs. 6-Iodopyridin-3-ol (): Replacing the isopropyl group with iodine (a halogen) alters electronic properties. However, the diol groups in this compound provide distinct hydrogen-bonding sites absent in iodinated analogs .

Functional Group Comparisons

  • Diol (2,4-diol) vs. Sulfonamide (e.g., compounds 3a, 3b): Sulfonamide derivatives (e.g., 3a, 3b) exhibit strong electron-withdrawing effects, enhancing stability toward electrophilic substitution. In contrast, the diol groups in this compound increase acidity (pKa ~8–10 for phenolic OH groups) and solubility in aqueous media. This makes the diol form more suitable for applications requiring pH-dependent reactivity, such as catalysis or metal chelation .
  • Comparison with Flavan-3,4-diols (): Flavan-3,4-diols (e.g., leucoanthocyanidins) share a diol motif but are fused to a benzopyran ring system.

Data Table: Key Properties of Selected Pyridine Derivatives

Compound Name Substituent at 6-Position Functional Groups Molecular Weight (g/mol) Notable Properties
This compound Isopropyl 2,4-diol ~169.2* High H-bonding capacity, moderate acidity
3a () Isopropyl Bis-sulfonamide 485.1443 Electron-withdrawing, stable crystalline solid
3n () Isobutyl Bis-sulfonamide Not reported Increased steric bulk, reduced solubility
6-Iodopyridin-3-ol () Iodo 3-hydroxyl ~221.0* Halogen bonding, higher molecular weight

*Calculated based on molecular formula.

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